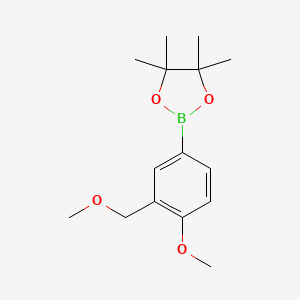![molecular formula C7H10N2O2S B15323384 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dioxo-2lambda6-thia-1-azabicyclo[222]octane-4-carbonitrile is a bicyclic compound featuring a sulfur atom and a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile typically involves the reaction of quinuclidine derivatives with sulfur-containing reagents. One common method includes the oxidation of quinuclidine-4-carbonitrile with sulfur dioxide or sulfur trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using sulfur dioxide or sulfur trioxide in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent decomposition .
化学反应分析
Types of Reactions
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sulfur dioxide, sulfur trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinuclidine derivatives.
科学研究应用
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile: A similar bicyclic compound with a different ring size.
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile: Another bicyclic compound with a smaller ring structure.
Uniqueness
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms within its structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile |
InChI |
InChI=1S/C7H10N2O2S/c8-5-7-1-3-9(4-2-7)12(10,11)6-7/h1-4,6H2 |
InChI 键 |
XNVWTEGVEKIJRF-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1(CS2(=O)=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)





![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)

![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
